![molecular formula C27H21F3N4O2S B10921095 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921095.png)
2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-BIS(3-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a pyrazole ring with a pyrimidine core, incorporating methoxyphenyl, thienyl, and trifluoromethyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(3-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole intermediate. This can be achieved through the condensation of 3-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization with an appropriate diketone to form the pyrazole ring.
Next, the pyrazole intermediate undergoes a coupling reaction with a thienyl-substituted pyrimidine derivative. This step often requires the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This involves the use of automated reactors and continuous flow systems to streamline the multi-step synthesis. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(3-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
2-[3,5-BIS(3-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3,5-BIS(3-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[3,5-BIS(3-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE stands out due to its combination of functional groups and heterocyclic rings. Similar compounds include:
3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole: Lacks the thienyl and trifluoromethyl groups, resulting in different reactivity and applications.
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidine: Does not contain the pyrazole moiety, affecting its biological activity and chemical properties.
The presence of the trifluoromethyl group in 2-[3,5-BIS(3-METHOXYPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H21F3N4O2S |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C27H21F3N4O2S/c1-16-24(17-7-4-9-19(13-17)35-2)33-34(25(16)18-8-5-10-20(14-18)36-3)26-31-21(22-11-6-12-37-22)15-23(32-26)27(28,29)30/h4-15H,1-3H3 |
InChI Key |
VNGDFGPXJKLJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921016.png)
![N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10921020.png)
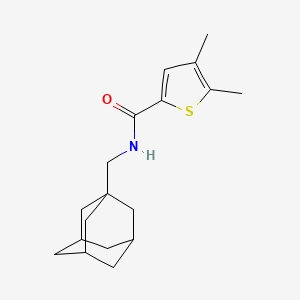
![1-(difluoromethyl)-5-methyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10921045.png)
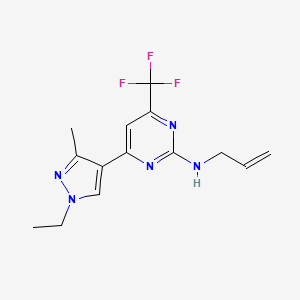
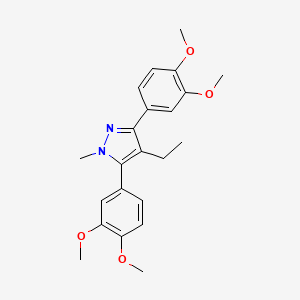
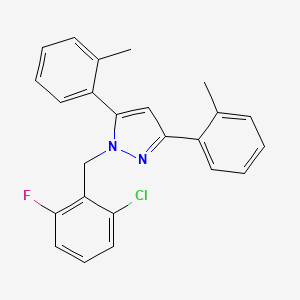
![2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921062.png)
![2-chloro-N-[4-(furan-2-yl)pyrimidin-2-yl]acetamide](/img/structure/B10921067.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[4-(1H-tetrazol-1-yl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921070.png)
![[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10921081.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10921091.png)
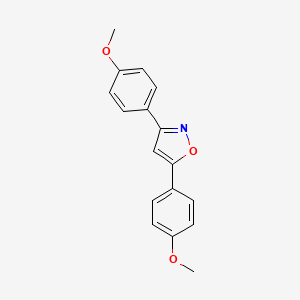
![1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921102.png)
